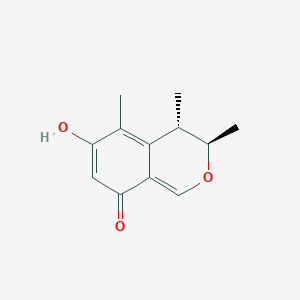
5,10-Mthfpg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Mthfpg is a macromolecule consisting of 5,10-methylenetetrahydrofolic acid with multiple glutamic acid residues attached as a polypeptide . This compound plays a crucial role in various biochemical processes, particularly in one-carbon metabolism, where it serves as a cofactor in several reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-methylenetetrahydrofolate polyglutamate typically involves the reaction of tetrahydrofolate with serine, catalyzed by the enzyme serine hydroxymethyltransferase . This reaction produces 5,10-methylenetetrahydrofolate, which can then be further modified to form the polyglutamate version by attaching multiple glutamate residues.
Industrial Production Methods: Industrial production of 5,10-methylenetetrahydrofolate polyglutamate involves biotechnological processes using genetically engineered microorganisms that express the necessary enzymes for the synthesis of this compound. These microorganisms are cultured in large bioreactors under controlled conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5,10-Mthfpg undergoes various types of reactions, including:
Oxidation: It can be oxidized to form 5,10-methenyltetrahydrofolate.
Reduction: It can be reduced to form 5-methyltetrahydrofolate.
Substitution: It participates in substitution reactions where the methylene group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include formaldehyde and other aldehydes.
Reduction: Reducing agents such as nicotinamide adenine dinucleotide phosphate (NADPH) are used.
Substitution: Enzymes like thymidylate synthase facilitate the transfer of the methylene group.
Major Products:
Oxidation: 5,10-Methenyltetrahydrofolate.
Reduction: 5-Methyltetrahydrofolate.
Substitution: Products include thymidine monophosphate (TMP) and other methylated compounds.
Applications De Recherche Scientifique
5,10-Mthfpg has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions involving one-carbon transfers.
Biology: It plays a vital role in DNA synthesis and repair, making it essential for cell division and growth.
Mécanisme D'action
The mechanism of action of 5,10-methylenetetrahydrofolate polyglutamate involves its role as a cofactor in one-carbon metabolism. It donates a methylene group to various substrates, facilitating the synthesis of nucleotides and amino acids. This process is crucial for DNA synthesis and repair, as well as for the methylation of homocysteine to form methionine .
Molecular Targets and Pathways:
Thymidylate Synthase: Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP) using 5,10-methylenetetrahydrofolate polyglutamate as a cofactor.
Methylenetetrahydrofolate Reductase (MTHFR): Converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is then used in the methylation of homocysteine.
Comparaison Avec Des Composés Similaires
5-Methyltetrahydrofolate: A reduced form of 5,10-methylenetetrahydrofolate, involved in the methylation of homocysteine.
5-Formyltetrahydrofolate: An oxidized form, involved in purine synthesis.
Methenyltetrahydrofolate: An intermediate in the oxidation of 5,10-methylenetetrahydrofolate.
Uniqueness: 5,10-Mthfpg is unique due to its ability to participate in multiple types of reactions (oxidation, reduction, and substitution) and its role as a cofactor in critical biochemical pathways. Its polyglutamate form enhances its retention within cells, increasing its efficacy in biochemical processes .
Propriétés
Numéro CAS |
85917-14-2 |
|---|---|
Formule moléculaire |
C55H72N14O27 |
Poids moléculaire |
1361.2 g/mol |
Nom IUPAC |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C55H72N14O27/c56-55-66-44-43(46(80)67-55)69-23-68(22-26(69)21-57-44)25-3-1-24(2-4-25)45(79)65-34(54(95)96)11-19-41(76)63-32(52(91)92)9-17-39(74)61-30(50(87)88)7-15-37(72)59-28(48(83)84)5-13-35(70)58-27(47(81)82)6-14-36(71)60-29(49(85)86)8-16-38(73)62-31(51(89)90)10-18-40(75)64-33(53(93)94)12-20-42(77)78/h1-4,26-34H,5-23H2,(H,58,70)(H,59,72)(H,60,71)(H,61,74)(H,62,73)(H,63,76)(H,64,75)(H,65,79)(H,77,78)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H4,56,57,66,67,80)/t26?,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clé InChI |
CUTQASCZIUZESA-OMVOJPAWSA-N |
SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES isomérique |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Synonymes |
5,10-methylenetetrahydrofolate polyglutamate 5,10-MTHFPG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



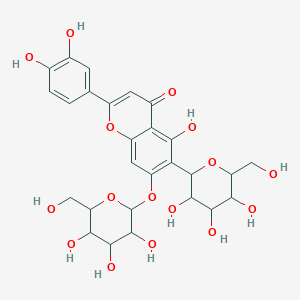
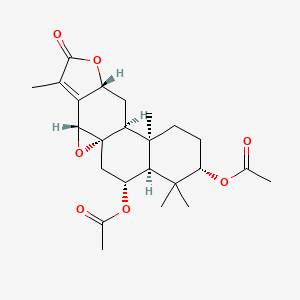

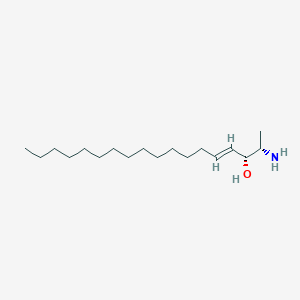
![Methoxymethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B1256057.png)
![ethyl 5-(4-methylbenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1256058.png)
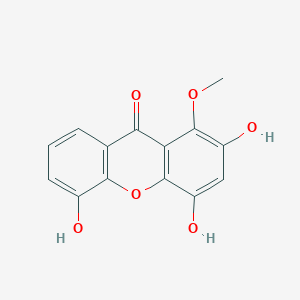
![(15S,16S,18R)-16-(Aminomethyl)-16-hydroxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1256060.png)
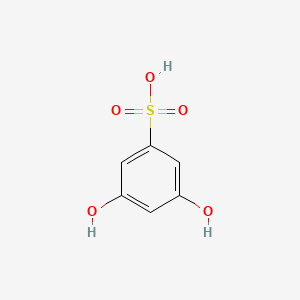
![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B1256065.png)
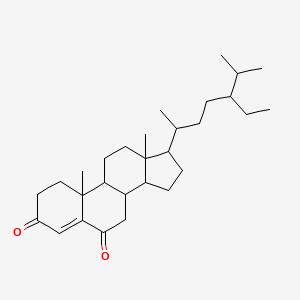
![3-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1256070.png)
